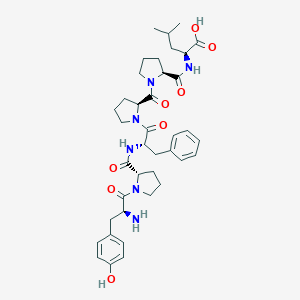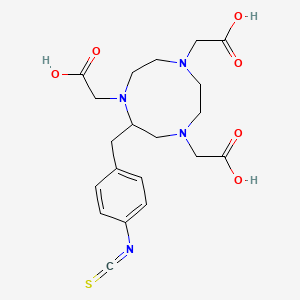
p-SCN-Bn-NOTA
Overview
Description
Synthesis Analysis
The synthesis of p-SCN-Bn-NOTA-modified somatropins involves the acylation of lysine's ε-amino groups with the chelator S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA). The process leads to a complex product composition with varying substitution degrees, indicating multiple NOTA moieties per somatropin molecule and the presence of different position isomers. The study found that Lys-70 was the most reactive site under the synthesis conditions, which was supported by the lowest calculated pKa value for this residue .
Molecular Structure Analysis
The molecular structure of p-SCN-Bn-NOTA-modified somatropins was characterized using direct separation and identification techniques such as RP-MS and CE-MS, as well as peptide mapping after trypsin and chymotrypsin digestion. The analysis revealed the presence of multiple NOTA moieties and position isomers. The Lys-70 residue, which is the primary site for modification, is positioned outside the binding pockets of the growth hormone receptor, suggesting that the modification does not directly interfere with receptor binding .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of p-SCN-Bn-NOTA-modified somatropins include the acylation of lysine residues. The study demonstrated that using higher amounts of p-SCN-Bn-NOTA during synthesis leads to higher order substitution degrees. The gallium chelation by NOTA-somatropin resulted in a 100% complexation, indicating a successful reaction and the potential for creating a target-specific radiopharmaceutical .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-SCN-Bn-NOTA-modified somatropins were not directly discussed in the provided papers. However, the analytical characterization suggests that the modification with p-SCN-Bn-NOTA leads to increased complexity in the product composition. The study's focus on the synthesis and analytical characterization implies that the modified somatropins have properties suitable for further investigation as radiopharmaceuticals for growth hormone-specific cancers .
Scientific Research Applications
Targeting Gastrin-Releasing Peptide Receptor (GRPR) in Prostate Cancer : A study by Craft et al. (2012) explored the conjugation of p-SCN-Bn-NOTA with bombesin analogues to form a complex with 64Cu. This complex showed potential for the diagnosis and treatment of GRPR-expressing malignancies like prostate cancer (Craft et al., 2012).
Imaging of Somatostatin Receptor (SSTR) with PET/CT : Nedrow et al. (2014) evaluated p-SCN-Bn-NOTA conjugates for radiolabeling with 64Cu and 68Ga for PET/CT imaging of somatostatin receptors. This study highlights the impact of conjugation methods on the efficacy of SSTR-targeted imaging agents (Nedrow et al., 2014).
Comparison of Bifunctional Chelators for Radioimmunoconjugation : Cooper et al. (2012) compared different bifunctional chelators, including p-SCN-Bn-NOTA, for their efficiency and stability when labeled with 64Cu. The study found that NOTA-based conjugates were highly stable and effective for molecular imaging (Cooper et al., 2012).
Stability Analysis of Linked Peptides : Lang et al. (2014) investigated the stability of glutamic acid-linked peptides coupled to NOTA through different chemical linkages. This research provides insights into the stability of peptides for potential diagnostic and therapeutic applications (Lang et al., 2014).
Imaging of Tumor Angiogenesis : Engle et al. (2012) developed a 66Ga-based PET tracer using p-SCN-Bn-NOTA for imaging CD105 expression, a marker of tumor angiogenesis. This study demonstrates the potential of p-SCN-Bn-NOTA in cancer diagnosis (Engle et al., 2012).
Safety And Hazards
Future Directions
The future directions of p-SCN-Bn-NOTA research involve its use in the development of new PET tracers for imaging and therapy. For instance, a new anti-HER2 PET tracer, 68Ga-NOTA-2Rs15d, was synthesized using p-SCN-Bn-NOTA and showed high-specific-contrast imaging of HER2-positive tumors with no observed toxicity .
properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEIJMWLNYUWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



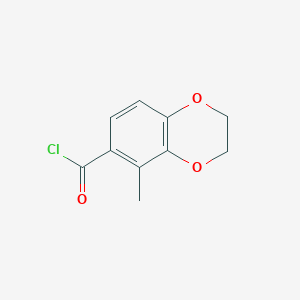
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)
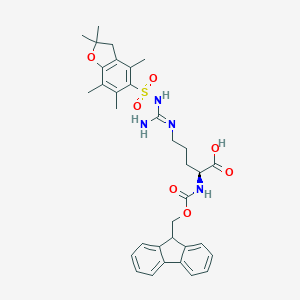
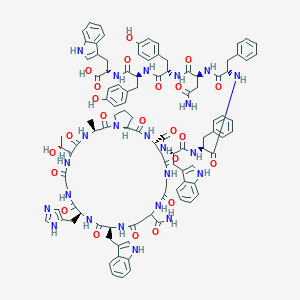
![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)
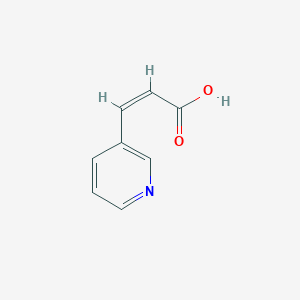
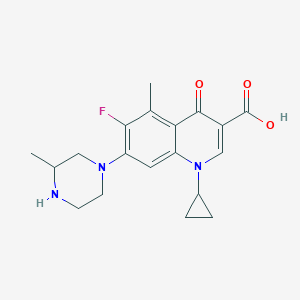


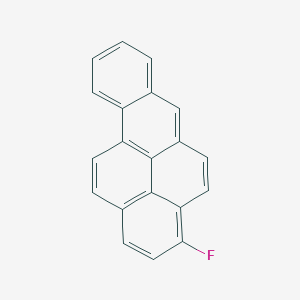
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
